trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
CAS No.: 2163194-45-2
Cat. No.: VC3210680
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2163194-45-2 |
---|---|
Molecular Formula | C10H16N2O |
Molecular Weight | 180.25 g/mol |
IUPAC Name | (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclobutan-1-ol |
Standard InChI | InChI=1S/C10H16N2O/c1-6-7(2)11-12(8(6)3)9-4-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9-,10-/m1/s1 |
Standard InChI Key | GWGSJKFIVDJGKD-NXEZZACHSA-N |
Isomeric SMILES | CC1=C(N(N=C1C)[C@@H]2CC[C@H]2O)C |
SMILES | CC1=C(N(N=C1C)C2CCC2O)C |
Canonical SMILES | CC1=C(N(N=C1C)C2CCC2O)C |
Introduction
Structural Features and Chemical Properties
Molecular Structure
Trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol consists of two primary structural components: a 3,4,5-trimethyl-1H-pyrazole moiety and a cyclobutanol ring, with the pyrazole nitrogen directly connected to the cyclobutane carbon adjacent to the carbon bearing the hydroxyl group. The compound features a specific trans stereochemical relationship between the pyrazole and hydroxyl substituents, which significantly influences its three-dimensional conformation and subsequent chemical behavior.
Physical Properties
Based on structural analysis and comparison with similar compounds, trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol would be expected to have the following approximate physical properties:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C10H16N2O | Derived from structure |
Molecular Weight | Approximately 180.25 g/mol | Calculated from atomic weights |
Physical State | White to off-white crystalline solid | Common for similar cyclobutanol derivatives |
Solubility | Moderately soluble in polar organic solvents; limited water solubility | Based on functional groups present |
Melting Point | 80-120°C (estimated) | Comparable to related cyclobutanol derivatives |
Log P | 1.5-2.5 (estimated) | Based on balance of hydrophilic and lipophilic moieties |
The compound's hydroxyl group would be expected to form hydrogen bonds, influencing its solubility profile and potentially its crystal packing arrangement. The presence of the trimethylpyrazole group likely contributes to increased lipophilicity compared to simpler cyclobutanol derivatives.
Stereochemical Significance
The trans stereochemistry of this compound has particular significance for its conformational properties and reactivity. In cyclobutane systems, the ring strain creates a nearly planar structure with slight puckering, which positions the trans substituents in a specific spatial arrangement that minimizes steric interactions . This stereochemical configuration likely impacts:
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The molecule's preferred conformation in solution
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Its binding capabilities to potential biological targets
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The relative reactivity of the hydroxyl group
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The compound's ability to participate in hydrogen bonding networks
The trans configuration potentially creates a more extended molecular shape compared to the corresponding cis isomer, which would have both substituents on the same face of the cyclobutane ring.
Synthesis Methodologies
Ring Contraction Approach
One promising synthetic route to trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol could involve a ring contraction strategy similar to the methodology described for other functionalized cyclobutanes. As detailed in the literature, pyrrolidine derivatives can undergo ring contraction to form cyclobutanes through nitrogen extrusion reactions . This approach could be adapted for our target compound.
The synthetic pathway might involve:
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Preparation of a suitable pyrrolidine precursor containing the 3,4,5-trimethyl-1H-pyrazole moiety
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Treatment with hypervalent iodine reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of a nitrogen source
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Ring contraction via nitrogen extrusion to form the cyclobutane ring
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Stereoselective hydroxylation or preservation of an existing hydroxyl group to achieve the trans configuration
This methodology is supported by literature precedent for similar transformations: "With the use of 2.5 equiv of hydroxy(tosyloxy)iodobenzene (HTIB) and 8 equiv of ammonium carbamate as an ammonia surrogate with 2,2,2-trifluoroethanol (TFE) as the solvent, pyrrolidine was converted to cyclobutane in 69% yield" .
Direct Functionalization Approach
An alternative synthetic strategy could involve the direct functionalization of a cyclobutanol precursor with the 3,4,5-trimethyl-1H-pyrazole unit. This might be accomplished through:
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Preparation of an appropriately substituted cyclobutanone
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Stereoselective reduction to obtain the trans-cyclobutanol
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Activation of the carbon adjacent to the hydroxyl group
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Nucleophilic substitution with 3,4,5-trimethyl-1H-pyrazole
The stereoselectivity of this approach would be critical to ensure the desired trans configuration is obtained. Controlling reaction conditions, including temperature, solvent, and reagent selection, would be essential for achieving the desired stereochemical outcome.
Mechanism Considerations
The reaction mechanism for cyclobutane formation through ring contraction, as described in the literature, involves several key intermediates: "The proposed reaction mechanism... suggests the formation of a 1,4-biradical species, which results in rapid C–C bond formation. Treatment of pyrrolidine with the in situ generated iodonitrene species leads to electrophilic amination, affording the 1,1-diazene as a reactive intermediate" .
This mechanistic understanding could be valuable for designing a selective synthesis of trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, potentially allowing for stereocontrol through careful reagent selection and reaction condition optimization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectral features of trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol would include distinctive signals for both the pyrazole and cyclobutane components:
Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
OH | 3.8-4.2 | broad singlet | 1H |
Cyclobutane CH-OH | 4.0-4.3 | multiplet | 1H |
Cyclobutane CH-N | 4.4-4.7 | multiplet | 1H |
Cyclobutane CH₂ | 1.8-2.4 | complex multiplets | 4H |
CH₃ at C-3 | 2.1-2.3 | singlet | 3H |
CH₃ at C-4 | 1.9-2.1 | singlet | 3H |
CH₃ at C-5 | 2.2-2.4 | singlet | 3H |
The ¹³C NMR spectrum would likely show signals for all ten carbon atoms, including the distinctive resonances for the three methyl groups attached to the pyrazole ring, the quaternary carbons of the pyrazole ring, the cyclobutane carbons, and the carbon bearing the hydroxyl group.
Confirmation of the trans stereochemistry would be possible through analysis of coupling constants in the ¹H NMR and through 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which would reveal spatial relationships between protons.
Infrared Spectroscopy
The IR spectrum of trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol would be expected to show characteristic absorption bands including:
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O-H stretching: Broad absorption at approximately 3300-3500 cm⁻¹
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C-H stretching (methyl groups): 2950-3000 cm⁻¹
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C=N stretching (pyrazole): 1550-1580 cm⁻¹
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C-N stretching: 1400-1450 cm⁻¹
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C-O stretching: 1050-1100 cm⁻¹
The specific pattern of these absorptions could provide confirmation of the proposed structure and might offer insights into hydrogen bonding interactions involving the hydroxyl group.
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 180 corresponding to the molecular formula C₁₀H₁₆N₂O. Fragmentation patterns might include:
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Loss of the hydroxyl group (M-17)
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Fragmentation of the cyclobutane ring
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Formation of fragments corresponding to the 3,4,5-trimethylpyrazole moiety
High-resolution mass spectrometry would provide confirmation of the molecular formula through accurate mass measurement.
Structural Relationship to Known Compounds
Comparison with 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol
The 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol compound has been registered in PubChem with the CID 45121341 and has the InChI Key PUPHJXHXIBPQFA-UHFFFAOYSA-N . This compound serves as a useful reference point for understanding the likely properties of our target molecule.
Relationship to Pyrazole-Containing Pharmaceuticals
The 3,4,5-trimethylpyrazole structural unit found in our target compound appears in various bioactive molecules. Pyrazole derivatives in general have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Some pyrazole compounds with similar substitution patterns have been explored as kinase inhibitors and receptor modulators.
For example, the search results mention a compound "1-(4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine" which contains a substituted pyrazole ring, albeit with different substitution patterns . The prevalence of pyrazole structures in pharmaceutical research suggests potential applications for our target compound in medicinal chemistry.
Analytical Techniques for Structural Elucidation
X-Ray Crystallography
X-ray crystallography would provide definitive confirmation of the trans stereochemistry in this compound. Similar cyclobutane derivatives have been characterized by X-ray crystallography, as mentioned in the research literature: "pyrrolidine was converted to cyclobutane in 69% yield, which was unambiguously confirmed by X-ray crystallography" . This technique would reveal:
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Bond lengths and angles
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Absolute configuration
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Packing arrangement in the solid state
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Hydrogen bonding networks
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Exact confirmation of the trans relationship between substituents
Advanced NMR Techniques
Beyond basic 1D NMR, several advanced NMR techniques could be applied to fully elucidate the structure of trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol:
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COSY (Correlation Spectroscopy): To map proton-proton coupling relationships
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HSQC/HMQC: To establish direct C-H correlations
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HMBC: To identify long-range C-H correlations, particularly useful for confirming the connection between the pyrazole and cyclobutane portions
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NOESY/ROESY: To establish spatial relationships and confirm the trans stereochemistry
These techniques would collectively provide a comprehensive picture of the compound's structure and stereochemistry.
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